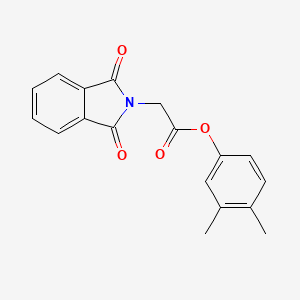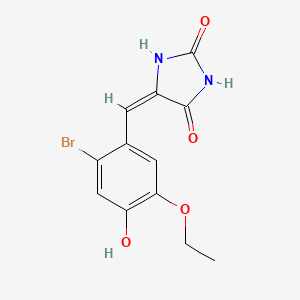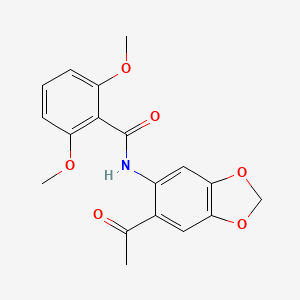![molecular formula C14H22N2OS B5586109 1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride](/img/structure/B5586109.png)
1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride, also known as TBU-AZPA hydrochloride, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties.
作用機序
1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been shown to increase the levels of these neurotransmitters, which can lead to a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
In animal studies, this compound hydrochloride has been shown to have anxiolytic and antidepressant effects. It has also been shown to reduce drug-seeking behavior in models of addiction and withdrawal.
実験室実験の利点と制限
One advantage of using 1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its potential therapeutic effects have only been studied in animal models, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several potential future directions for research on 1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride. One area of interest is investigating its potential as a treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is exploring its potential as a treatment for chronic pain. Additionally, researchers may investigate the safety and efficacy of this compound hydrochloride in human clinical trials.
合成法
The synthesis of 1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride involves the reaction of 4-(2-thienyl)butanoyl chloride with 3-azepanamine in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride.
科学的研究の応用
1-[4-(2-thienyl)butanoyl]-3-azepanamine hydrochloride hydrochloride has been studied for its potential use as a therapeutic agent for various neurological disorders, including anxiety and depression. It has also been investigated for its potential as a treatment for addiction and withdrawal symptoms.
特性
IUPAC Name |
1-(3-aminoazepan-1-yl)-4-thiophen-2-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c15-12-5-1-2-9-16(11-12)14(17)8-3-6-13-7-4-10-18-13/h4,7,10,12H,1-3,5-6,8-9,11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFFQGLFTKIYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)CCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5586041.png)
![methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5586054.png)

![3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-N-pyridin-3-ylpropanamide](/img/structure/B5586064.png)
![S-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5586073.png)
![methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5586075.png)
![4-[(2-bromobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5586077.png)
![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5586085.png)


![2-(1-naphthyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B5586120.png)
![3-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxopropanamide](/img/structure/B5586122.png)
